HESPERETIN 7-O-BETA-D-GLUCURONIDE

描述

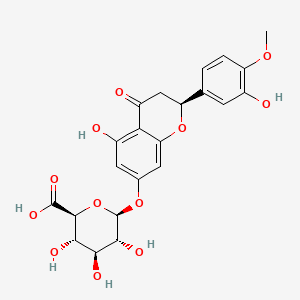

Hesperetin 7-O-beta-D-glucuronide is a metabolite of hesperetin, a flavonoid found predominantly in citrus fruits. This compound is known for its various biological activities, including anti-inflammatory, antioxidant, and vasodilatory effects .

准备方法

Synthetic Routes and Reaction Conditions

Hesperetin 7-O-beta-D-glucuronide can be synthesized through enzymatic hydrolysis of hesperidin, followed by glucuronidation. The process involves the use of enzymes such as rhamnosidase to hydrolyze hesperidin into hesperetin, which is then glucuronidated using glucuronosyltransferase .

Industrial Production Methods

Industrial production of this compound typically involves the use of immobilized enzyme catalysis platforms. For instance, rhamnosidase immobilized on Fe3O4@graphene oxide has been used to hydrolyze hesperidin into hesperetin, which is then glucuronidated .

化学反应分析

Types of Reactions

Hesperetin 7-O-beta-D-glucuronide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of this compound, which can have different biological activities .

科学研究应用

Hesperetin 7-O-beta-D-glucuronide has a wide range of scientific research applications:

作用机制

Hesperetin 7-O-beta-D-glucuronide exerts its effects through several mechanisms:

Vasodilation: It enhances endothelium-dependent vasodilation by increasing the production of nitric oxide in blood vessels.

Anti-inflammatory: It reduces the expression of inflammatory markers such as intracellular adhesion molecule-1 and monocyte chemoattractant protein-1.

Antioxidant: It scavenges free radicals and reduces oxidative stress in cells.

相似化合物的比较

Similar Compounds

Hesperetin 3’-O-beta-D-glucuronide: Another metabolite of hesperetin with similar biological activities but different molecular targets.

Naringenin 7-O-beta-D-glucuronide: A similar flavonoid glucuronide with comparable antioxidant and anti-inflammatory properties.

Uniqueness

Hesperetin 7-O-beta-D-glucuronide is unique due to its specific glucuronidation at the 7-O position, which influences its bioavailability and biological activity. This specific glucuronidation enhances its vasodilatory and anti-inflammatory effects compared to other similar compounds .

生物活性

Hesperetin 7-O-β-D-glucuronide (HPT7G) is a significant metabolite derived from hesperidin, a flavonoid abundant in citrus fruits. This compound has garnered attention for its diverse biological activities, particularly in cardiovascular health and anti-inflammatory responses. This article provides a comprehensive overview of the biological activity of HPT7G, supported by research findings, data tables, and case studies.

Overview of Hesperetin 7-O-β-D-Glucuronide

HPT7G is formed when hesperetin undergoes glucuronidation, a metabolic process that enhances its solubility and bioavailability. This compound is primarily found in the plasma after the consumption of hesperidin-rich foods and supplements. Its molecular formula is , and it plays a crucial role in mediating the health benefits associated with citrus flavonoids.

1. Cardiovascular Effects

Research indicates that HPT7G exhibits significant hypotensive (blood pressure-lowering) effects. A study involving spontaneously hypertensive rats demonstrated that intravenous administration of HPT7G resulted in a notable decrease in blood pressure. The compound enhanced endothelium-dependent vasodilation, which is crucial for maintaining vascular health .

Table 1: Effects of HPT7G on Blood Pressure and Endothelial Function

| Parameter | Measurement | Effect of HPT7G |

|---|---|---|

| Blood Pressure | Decrease (mmHg) | Significant reduction |

| Endothelium-dependent Vasodilation | Increased | Enhanced response to acetylcholine |

| Endothelium-independent Vasodilation | No effect | No change with sodium nitroprusside |

2. Anti-inflammatory Properties

HPT7G has been shown to reduce inflammatory markers in endothelial cells. Specifically, it decreased the expression of intracellular adhesion molecule-1 (ICAM-1) and monocyte chemoattractant protein-1 (MCP-1) mRNA levels in rat aortic endothelial cells exposed to oxidative stress . This suggests that HPT7G may play a protective role against inflammation-related vascular damage.

3. Metabolomic Studies

In clinical studies involving hypertensive subjects, hesperidin consumption led to increased levels of HPT7G in plasma and urine, correlating with reduced systolic blood pressure . These findings underscore the potential of HPT7G as a biomarker for assessing the cardiovascular benefits of citrus flavonoids.

Case Studies

Case Study 1: Hesperidin Consumption and Blood Pressure

A randomized controlled trial investigated the effects of orange juice enriched with hesperidin on pre-hypertensive individuals. Participants consuming this enriched beverage exhibited lower blood pressure levels compared to those consuming regular orange juice. The metabolomic analysis revealed that HPT7G was the predominant metabolite associated with these cardiovascular benefits .

Case Study 2: Thermoregulatory Effects

Another study evaluated the effects of a highly bioavailable formulation of HPT7G on peripheral blood flow during cold exposure. Participants who ingested this formulation showed significant increases in skin blood flow, suggesting that HPT7G may enhance thermoregulation through vasodilation mechanisms .

The biological activities of HPT7G can be attributed to several mechanisms:

- Endothelial Function Improvement : By enhancing nitric oxide (NO) production, HPT7G promotes vasodilation and improves blood flow .

- Reduction of Oxidative Stress : The anti-inflammatory properties help mitigate oxidative stress, which is a key factor in cardiovascular diseases.

- Metabolic Pathways : The metabolism of hesperidin into its glucuronide forms enhances its bioavailability, allowing for more effective physiological action .

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O12/c1-31-13-3-2-8(4-10(13)23)14-7-12(25)16-11(24)5-9(6-15(16)33-14)32-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-6,14,17-20,22-24,26-28H,7H2,1H3,(H,29,30)/t14-,17-,18-,19+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAWXAXVQDDFJL-QBUJOIIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717791 | |

| Record name | (2S)-5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67322-08-1 | |

| Record name | (2S)-5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hesperetin 7-O-β-D-glucuronide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMJ6W6AQ49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What happens to hesperidin after it is consumed orally?

A1: Following oral administration, hesperidin undergoes significant metabolism. It is primarily converted into various conjugated metabolites, with glucuronidation being a key metabolic pathway [, ]. Specifically, hesperidin is metabolized into hesperetin-glucuronides, including (2S)-Hesperetin-7-O-beta-D-glucuronide, and sulfoglucuronides [].

Q2: What is the main conjugated form of hesperetin found in rat plasma after hesperidin consumption?

A2: Research indicates that (2S)-Hesperetin-7-O-beta-D-glucuronide is a major circulating metabolite of hesperidin found in rat plasma []. This finding suggests its importance in understanding the biological activity of orally ingested hesperidin.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。